5-Chloro-N-(3-fluorobenzyl)-2-methylaniline

Description

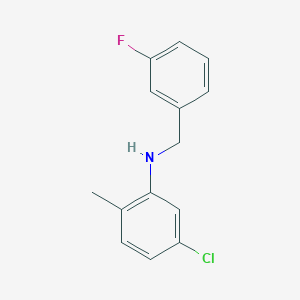

5-Chloro-N-(3-fluorobenzyl)-2-methylaniline (CAS: 1036621-04-1) is a substituted aniline derivative with the molecular formula C₁₄H₁₃ClFN and a molecular weight of 249.71 g/mol. Structurally, it features a chlorine atom at the 5-position of the aniline ring, a methyl group at the 2-position, and a 3-fluorobenzyl substituent on the nitrogen atom (Fig. 1). This compound is typically synthesized via coupling reactions using carbodiimide-based reagents such as EDCI and HOBt in DMF, catalyzed by triethylamine .

The fluorine and chlorine atoms enhance electronic effects, influencing reactivity and interactions with biological targets or synthetic catalysts.

Properties

IUPAC Name |

5-chloro-N-[(3-fluorophenyl)methyl]-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN/c1-10-5-6-12(15)8-14(10)17-9-11-3-2-4-13(16)7-11/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYJBBCPUMROKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(3-fluorobenzyl)-2-methylaniline can be achieved through several methods. One common method involves the reaction of 5-chloro-2-methylaniline with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-N-(3-fluorobenzyl)-2-methylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(3-fluorobenzyl)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMF or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

5-Chloro-N-(3-fluorobenzyl)-2-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: It is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(3-fluorobenzyl)-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-N-(3-fluorobenzyl)-2-methylaniline (CAS: 1036509-32-6)

- Structure : Chlorine at the 4-position (vs. 5-position in the target compound).

- Implications : Positional changes alter steric and electronic profiles. The 4-chloro derivative may exhibit different binding affinities in biological systems due to altered dipole moments or hydrogen-bonding capabilities.

- Molecular Weight : 249.71 g/mol (identical to the target compound) .

5-Chloro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1041586-19-9)

- Structure : Fluorine at the 4-position of the benzyl group (vs. 3-position).

5-Chloro-N-(2-fluorobenzyl)-2-methylaniline (CAS: 1036483-41-6)

- Structure : Fluorine at the 2-position of the benzyl group.

- Implications : Ortho-substitution introduces steric hindrance near the aniline nitrogen, possibly reducing reactivity in nucleophilic reactions .

Halogen-Substituted Analogs

5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline (CAS: 1019568-49-0)

- Structure : Chlorine replaced by fluorine at the 5-position.

- Implications : Fluorine’s smaller atomic radius and stronger electron-withdrawing effect may enhance metabolic stability but reduce lipophilicity (logP: ~3.5 estimated) compared to the chloro analog .

- Molecular Weight : 233.26 g/mol (lighter due to fluorine substitution) .

3-Chloro-N-(3-fluorobenzyl)-4-methylaniline (CAS: 1036588-48-3)

- Structure : Chlorine at the 3-position and methyl at the 4-position.

- Implications : The shifted chloro and methyl groups may disrupt planar aromaticity, affecting π-π stacking in protein binding or material science applications .

Substituent Variants with Alkoxy or Extended Chains

5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline (CAS: 1040685-04-8)

5-Chloro-N-(3-isopropoxybenzyl)-2-methylaniline (Catalog ID: 2045336)

- Structure : Incorporates an isopropoxy group on the benzyl ring.

- Implications : The bulky isopropoxy group may hinder enzymatic degradation, improving pharmacokinetic profiles in drug design .

Biological Activity

5-Chloro-N-(3-fluorobenzyl)-2-methylaniline is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Chloro-N-(3-fluorobenzyl)-2-methylaniline is an aniline derivative characterized by the following structural features:

- Chloro group at the 5-position

- Fluorobenzyl group at the nitrogen position

- Methyl group at the 2-position of the aniline ring

This unique structure contributes to its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that 5-Chloro-N-(3-fluorobenzyl)-2-methylaniline exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

Studies have explored the anticancer potential of 5-Chloro-N-(3-fluorobenzyl)-2-methylaniline, particularly its ability to induce apoptosis in cancer cells. The compound appears to interact with specific cellular targets, leading to cell cycle arrest and programmed cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines |

The biological activity of 5-Chloro-N-(3-fluorobenzyl)-2-methylaniline can be attributed to its interaction with various molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus disrupting cellular functions.

- Receptor Modulation : It may bind to specific receptors, altering signaling pathways that control cell growth and survival.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several aniline derivatives, including 5-Chloro-N-(3-fluorobenzyl)-2-methylaniline. Results indicated a notable reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent for bacterial infections .

- Cancer Cell Studies : In vitro experiments involving various cancer cell lines demonstrated that treatment with 5-Chloro-N-(3-fluorobenzyl)-2-methylaniline resulted in significant apoptosis rates compared to control groups. The compound was shown to activate caspase pathways, which are crucial for the execution phase of apoptosis .

- Pharmacological Investigations : A comprehensive pharmacological study evaluated the compound's effects on different biological systems, revealing promising results in modulating cellular responses associated with inflammation and cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.